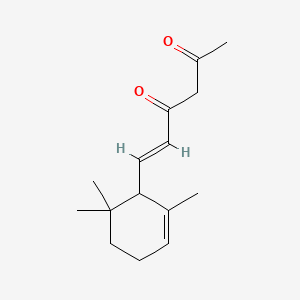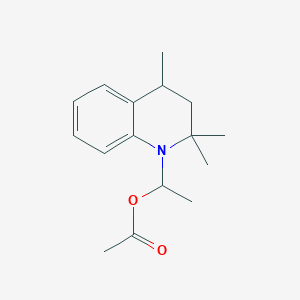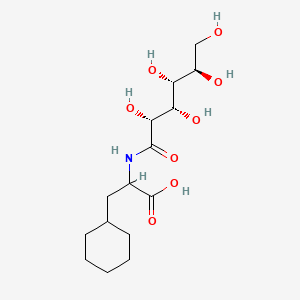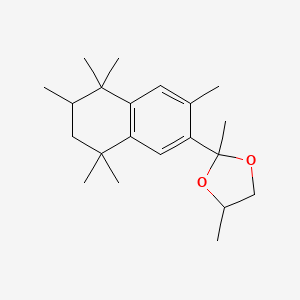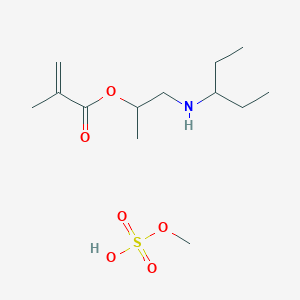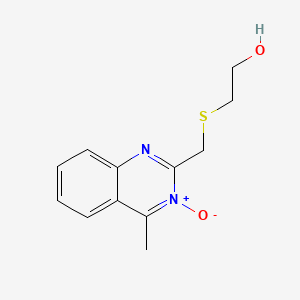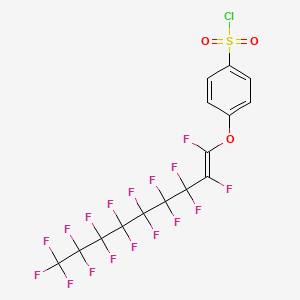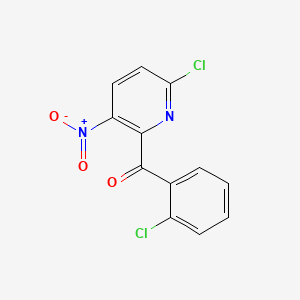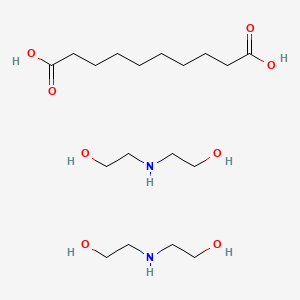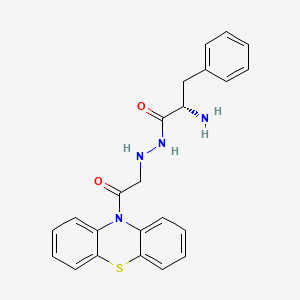
L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is a compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of phenothiazine, a tricyclic compound known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide typically involves the reaction of phenothiazine derivatives with hydrazides. One common method includes the condensation of phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides under both conventional and ultrasonic irradiation conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with various molecular targets and pathways. In the context of its anticancer properties, it is believed to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . The compound may also inhibit key enzymes involved in cell proliferation and survival.
類似化合物との比較
L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with similar structural features.
The uniqueness of this compound lies in its potential anticancer properties and its ability to act as a precursor for synthesizing other biologically active compounds .
特性
CAS番号 |
84409-81-4 |
|---|---|
分子式 |
C23H22N4O2S |
分子量 |
418.5 g/mol |
IUPAC名 |
(2S)-2-amino-N'-(2-oxo-2-phenothiazin-10-ylethyl)-3-phenylpropanehydrazide |
InChI |
InChI=1S/C23H22N4O2S/c24-17(14-16-8-2-1-3-9-16)23(29)26-25-15-22(28)27-18-10-4-6-12-20(18)30-21-13-7-5-11-19(21)27/h1-13,17,25H,14-15,24H2,(H,26,29)/t17-/m0/s1 |
InChIキー |
UOYYGNYXYIKRTJ-KRWDZBQOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


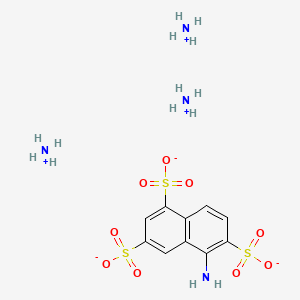

![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
